D,L-Sulforaphane L-cysteine
Overview
Description
Sulforaphane-cysteine is a S-conjugate.
Scientific Research Applications
Cancer Prevention and Treatment : Sulforaphane has been shown to be effective in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. This includes its effects on human pancreatic cancer cells, where it caused cell cycle arrest and oxidative stress, ultimately leading to apoptosis (Pham et al., 2004). Additionally, in human glioblastoma cells, d,l-Sulforaphane induced apoptosis via ROS-dependent inactivation of the STAT3 signaling pathway (Miao et al., 2017).
Antioxidant Properties : Sulforaphane has demonstrated significant antioxidant properties. Studies have found it to be effective in attenuating oxidative stress and tissue or cell damage in various experimental models, suggesting its potential as an antioxidant agent (Guerrero-Beltrán et al., 2012).
Anti-inflammatory Effects : Research has also explored sulforaphane's role in suppressing inflammation. It has been observed to inhibit TNF-alpha-mediated activation of NF-kappaB and induce apoptosis through the activation of reactive oxygen species-dependent caspase-3 (Moon et al., 2009).
Role in Apoptosis and Cell Cycle Arrest : Sulforaphane's ability to trigger apoptosis and cell cycle arrest has been a significant focus of research. It has been found to generate reactive oxygen species leading to mitochondrial perturbation and apoptosis in human leukemia cells (Choi et al., 2008).
Molecular Mechanisms : The molecular mechanisms underlying sulforaphane's effects have been extensively studied. It targets pathways of apoptosis, cell cycle arrest, and oxidative stress, showing a diverse impact on cellular processes (Pham et al., 2004); (Miao et al., 2017).
Impact on Cognitive Functions and Mood : Recent studies have also indicated that sulforaphane intake may improve cognitive performance and mood states in older adults, suggesting its potential benefits beyond cancer treatment (Nouchi et al., 2022).
Properties
IUPAC Name |
(2R)-2-amino-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S3/c1-17(14)5-3-2-4-11-9(15)16-6-7(10)8(12)13/h7H,2-6,10H2,1H3,(H,11,15)(H,12,13)/t7-,17?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPMSTCTVNEOCX-ISJKBYAMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCCNC(=S)SC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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